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Compound of Interest

Compound Name:
(S)-Ethyl 4-bromo-3-

hydroxybutanoate

Cat. No.: B1301937 Get Quote

(S)-Ethyl 4-bromo-3-hydroxybutanoate, identified by CAS number 95537-36-3, is a versatile

and highly valuable chiral intermediate in modern synthetic organic chemistry. Its structure,

featuring a stereodefined hydroxyl group and two reactive functional handles—an ester and a

primary bromide—makes it a powerful synthon for the construction of complex,

stereochemically rich target molecules. For researchers and professionals in drug

development, this molecule is not merely a reagent but a strategic component, particularly

recognized for its role in synthesizing the critical side chains of blockbuster drugs, most notably

HMG-CoA reductase inhibitors like Atorvastatin.[1][2]

This guide, written from the perspective of a senior application scientist, moves beyond a

simple recitation of properties. It aims to provide a deep, mechanistic understanding of its

synthesis, the rationale behind process choices, and its practical application, empowering

scientists to leverage this key intermediate with precision and confidence.

Physicochemical Properties and Analytical
Characterization
The reliable use of any synthetic intermediate begins with a thorough understanding of its

physical properties and the analytical methods required to confirm its identity and purity.
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All quantitative data for (S)-Ethyl 4-bromo-3-hydroxybutanoate are summarized in the table

below for ease of reference.

Property Value Source(s)

CAS Number 95537-36-3 [3][4]

Molecular Formula C₆H₁₁BrO₃ [3]

Molecular Weight 211.06 g/mol [4]

IUPAC Name
ethyl (3S)-4-bromo-3-

hydroxybutanoate
[3]

Appearance Colorless to brown liquid [5]

Boiling Point 94-96 °C @ 2 mmHg [5][6]

Density 1.468 g/mL at 25 °C [5][6]

Refractive Index (n20/D) 1.474 [5][6]

Storage Temperature 2-8°C, Sealed in dry conditions [4][5][7]

Analytical Validation: Ensuring Stereochemical Integrity
The primary value of this compound lies in its chirality. Therefore, analytical validation must

rigorously confirm not only its chemical structure but also its enantiomeric purity.

Structural Confirmation: Standard spectroscopic methods such as ¹H NMR, ¹³C NMR, and

Mass Spectrometry are used to confirm the molecular structure.

Enantiomeric Excess (e.e.) Determination: This is the most critical quality control parameter.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (e.g.,

Chiralcel OD-H, Chiralpak AD-H) is the industry-standard method for separating and

quantifying the (S) and (R) enantiomers, thereby determining the enantiomeric excess.

Synthesis Strategies: Mastering Asymmetric
Reduction

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b1301937?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/S_-Ethyl-4-bromo-3-hydroxybutanoate
https://www.pharmaffiliates.com/en/95537-36-3-s-ethyl-4-bromo-3-hydroxybutanoate-pa270025391.html
https://pubchem.ncbi.nlm.nih.gov/compound/S_-Ethyl-4-bromo-3-hydroxybutanoate
https://www.pharmaffiliates.com/en/95537-36-3-s-ethyl-4-bromo-3-hydroxybutanoate-pa270025391.html
https://pubchem.ncbi.nlm.nih.gov/compound/S_-Ethyl-4-bromo-3-hydroxybutanoate
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB9313039.htm?N=Japan
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB9313039.htm?N=Japan
https://parchem.com/chemical-supplier-distributor/-s-4-bromo-3-hydroxybutyric-acid-ethyl-ether-066680
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB9313039.htm?N=Japan
https://parchem.com/chemical-supplier-distributor/-s-4-bromo-3-hydroxybutyric-acid-ethyl-ether-066680
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB9313039.htm?N=Japan
https://parchem.com/chemical-supplier-distributor/-s-4-bromo-3-hydroxybutyric-acid-ethyl-ether-066680
https://www.pharmaffiliates.com/en/95537-36-3-s-ethyl-4-bromo-3-hydroxybutanoate-pa270025391.html
https://amp.chemicalbook.com/ChemicalProductProperty_EN_CB9313039.htm?N=Japan
https://www.bldpharm.com/products/95537-36-3.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1301937?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The synthesis of (S)-Ethyl 4-bromo-3-hydroxybutanoate is a classic case study in

asymmetric synthesis, where creating the single, desired stereocenter is the paramount

challenge. The most effective and widely adopted strategy is the stereoselective reduction of

the prochiral ketone precursor, ethyl 4-bromo-3-oxobutanoate.[8]

The Precursor: Ethyl 4-bromo-3-oxobutanoate
This starting material is commercially available and serves as the substrate for the key

stereodetermining step. Its synthesis involves the bromination of ethyl acetoacetate.

Biocatalysis: The Superior Path to Enantiopurity
While traditional chemical reducing agents like sodium borohydride (NaBH₄) can reduce the

ketone, they are achiral and will produce an undesirable racemic mixture (a 50:50 mix of the R

and S enantiomers), necessitating a difficult and costly chiral resolution step.[9]

Biocatalytic reduction, using whole-cell systems or isolated enzymes, has become the definitive

method for producing the (S)-enantiomer with high stereoselectivity.[10]

Causality: Why Biocatalysis Excels

Exquisite Stereoselectivity: The active site of a reductase enzyme is a complex, three-

dimensional chiral environment. It binds the substrate in a highly specific orientation, forcing

the delivery of a hydride (from a cofactor like NADH or NADPH) to only one face of the

planar ketone, leading to the formation of predominantly one enantiomer.

Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous media at or near

room temperature and neutral pH, which prevents degradation of the often-unstable β-

ketoester substrate.[11][12]

Environmental Sustainability: This approach avoids the use of heavy metal catalysts or harsh

chemical reagents, aligning with green chemistry principles.
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This protocol describes a foundational, highly accessible whole-cell biocatalytic method.

Baker's yeast contains a variety of reductase enzymes that can effectively catalyze the desired

transformation.[13][14]

Self-Validating System: The success of this protocol is validated by monitoring the

disappearance of the starting material and the appearance of the product via TLC or GC, and

critically, by confirming the high enantiomeric excess of the final product using chiral HPLC.

Step-by-Step Methodology:

Yeast Activation: In a fermenter or a large flask equipped with a mechanical stirrer, dissolve

150 g of sucrose in 800 mL of tap water. Add 100 g of active dry baker's yeast. Stir the

mixture for 30-60 minutes at approximately 30°C to activate the yeast.

Substrate Addition: Dissolve 10.0 g of ethyl 4-bromo-3-oxobutanoate in 50 mL of ethanol.

Add this solution slowly to the fermenting yeast mixture over 30 minutes.

Reaction: Maintain stirring at room temperature (25-30°C) for 24-48 hours. The progress of

the reduction can be monitored by taking small aliquots, extracting with ethyl acetate, and

analyzing by TLC or GC.

Work-up - Cell Removal: Add 50 g of Celite (diatomaceous earth) to the reaction mixture to

act as a filter aid. Filter the mixture through a Büchner funnel to remove the yeast cells.

Wash the filter cake with 100 mL of water.

Extraction: Transfer the aqueous filtrate to a separatory funnel. Saturate the aqueous phase

with sodium chloride to reduce the solubility of the product. Extract the product with ethyl

acetate (3 x 200 mL).

Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter

off the drying agent and concentrate the solvent using a rotary evaporator. The crude product

can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate

gradient) to yield pure (S)-Ethyl 4-bromo-3-hydroxybutanoate.

Validation: Obtain ¹H NMR and ¹³C NMR spectra to confirm the structure. Analyze the final

product by chiral HPLC to determine the enantiomeric excess, which is typically >85% for

this method.[13]
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Advanced Biocatalysis: Recombinant Reductases and
Cofactor Regeneration
For industrial-scale production, moving from whole yeast cells to recombinant E. coli strains

that overexpress a specific, highly active carbonyl reductase offers significant advantages.[15]

[16]

Causality: Why Recombinant Systems are Superior

Higher Activity: Overexpression leads to much higher concentrations of the desired enzyme,

dramatically increasing reaction rates and throughput.

Improved Selectivity: By selecting a specific reductase (e.g., from Candida magnoliae or

Sporobolomyces salmonicolor), enantiomeric excess can often be pushed to >99%.[12][15]

Process Control: Eliminates competing side reactions from other enzymes present in wild-

type yeast.

A critical component of these systems is cofactor regeneration. Reductases require an

expensive hydride source, NADPH or NADH. To make the process economically viable, a

secondary enzyme system, such as glucose dehydrogenase (GDH), is used to continuously

regenerate the active cofactor using a cheap sacrificial substrate like glucose.[11][17]

NADP
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Click to download full resolution via product page

Caption: Biocatalytic cycle for the synthesis of (S)-Ethyl 4-bromo-3-hydroxybutanoate.
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The primary application driving the demand for (S)-Ethyl 4-bromo-3-hydroxybutanoate and

its close chemical relatives (like the chloro and cyano analogues) is the construction of the (3R,

5R)-dihydroxyheptanoate side chain, which is the pharmacophore of statin drugs.[1][18]

The (S)-configuration at the C3 position of the butanoate directly translates to the correct (R)-

configuration at the C5 position of the final atorvastatin side chain. The bromide serves as a

good leaving group for subsequent carbon-carbon bond-forming reactions to extend the chain.

Synthetic Workflow: From Chiral Synthon to Statin Side
Chain
The following diagram illustrates a generalized synthetic pathway, demonstrating how the C4

chiral synthon is elaborated into a key intermediate for atorvastatin synthesis.
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Caption: Elaboration of the C4 synthon to a key atorvastatin side-chain intermediate.
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Handling, Storage, and Safety
As a reactive intermediate, proper handling and storage are crucial to maintain the quality and

ensure the safety of laboratory personnel.

Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-

8°C.[5][7] It should be kept away from moisture and strong oxidizing agents or bases.[19]

Safety: Users should wear standard personal protective equipment (PPE), including safety

glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

As a bromoalkane, it may be an irritant and lachrymator. Thermal decomposition can release

hazardous gases such as carbon monoxide, carbon dioxide, and hydrogen bromide.[19]

Conclusion
(S)-Ethyl 4-bromo-3-hydroxybutanoate is more than a chemical commodity; it is a key

enabling technology for asymmetric synthesis. Its value is intrinsically linked to the high

enantiopurity achievable through sophisticated biocatalytic reduction methods. For scientists in

the pharmaceutical industry, mastering the synthesis and application of this synthon provides a

direct and efficient route to the chiral architecture at the heart of many life-saving drugs.

Understanding the causality behind the choice of biocatalysis over traditional chemistry is

fundamental to leveraging this molecule to its full potential, ensuring both efficiency and

stereochemical fidelity in complex drug development programs.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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